Euphylline (CAS 5768-49-0), chemically defined as theophylline ethylenediamine, is a highly water-soluble complex of the methylxanthine derivative theophylline and the solubilizing agent ethylenediamine [1]. In industrial and pharmaceutical procurement, it is primarily sourced as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist [2]. Its core value proposition lies not in a novel pharmacological mechanism, but in its vastly superior physicochemical processability compared to pure theophylline. By forming a stable complex with ethylenediamine, Euphylline overcomes the severe aqueous solubility limitations of standard methylxanthines, making it the mandatory precursor for high-concentration liquid formulations, intravenous solutions, and rapid-dissolution solid dosage forms [3].
A common procurement error is attempting to substitute pure anhydrous theophylline (CAS 58-55-9) for Euphylline (CAS 5768-49-0) to reduce raw material costs. This substitution fails in liquid formulation workflows because pure theophylline exhibits poor aqueous solubility (~8.3 mg/mL at 25°C), leading to immediate precipitation in high-concentration parenteral or syrup formulations . While other salts like theophylline sodium glycinate exist, Euphylline utilizes ethylenediamine as a specific co-former to achieve a ~20-fold increase in water solubility while maintaining a predictable alkaline pH profile (pH 8.0–9.0) [1]. Substituting Euphylline with pure theophylline requires the introduction of undesirable organic co-solvents or complex suspension stabilizers, which increases downstream manufacturing complexity and invalidates established liquid-phase release profiles [2].
The primary procurement driver for Euphylline is its massive solubility advantage. Pure theophylline is sparingly soluble in water, maxing out at approximately 8.3 mg/mL at room temperature . By complexing with ethylenediamine, Euphylline achieves an aqueous solubility exceeding 160 mg/mL, representing a 20-fold quantitative increase [1]. This allows formulators to prepare highly concentrated stock solutions and intravenous preparations without the risk of crystallization or the need for organic co-solvents.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | >160 mg/mL |
| Comparator Or Baseline | Pure Theophylline (CAS 58-55-9): ~8.3 mg/mL |
| Quantified Difference | 20-fold increase in aqueous solubility |
| Conditions | Aqueous solvent at 25°C |
It dictates whether the material can be used in high-concentration liquid dosing and parenteral applications without precipitation.
Euphylline alters the microenvironmental pH of aqueous solutions, which is critical for maintaining the active pharmaceutical ingredient in solution. While pure theophylline yields a neutral to slightly acidic solution (pH ~5.5–7.0) with low ionization, Euphylline solutions are distinctly alkaline, typically measuring between pH 8.0 and 9.0 [1]. This alkaline shift, driven by the ethylenediamine component, ensures the theophylline moiety remains in a highly soluble ionized state, preventing phase separation during prolonged storage [2].
| Evidence Dimension | Aqueous Solution pH |
| Target Compound Data | pH 8.0 - 9.0 |
| Comparator Or Baseline | Pure Theophylline: pH ~5.5 - 7.0 |
| Quantified Difference | +2.0 to +3.5 pH units |
| Conditions | Standard 1-2% aqueous solution at 25°C |
Formulators must account for this alkaline pH when selecting excipients and buffers to ensure long-term liquid shelf stability.
In biochemical screening, Euphylline serves as a highly processable non-selective phosphodiesterase (PDE) inhibitor reference standard (IC50 ~ 0.12 mM) [1]. Pure theophylline requires DMSO or other organic solvents to achieve high-concentration stock solutions (>50 mM) for serial dilution. Euphylline allows for the preparation of >100 mM stock solutions entirely in aqueous buffers, eliminating solvent-induced artifacts in sensitive cell-based or enzymatic signal transduction assays .
| Evidence Dimension | Maximum Aqueous Stock Concentration |
| Target Compound Data | >100 mM in pure aqueous buffer |
| Comparator Or Baseline | Pure Theophylline: <50 mM in pure aqueous buffer (requires DMSO for higher) |
| Quantified Difference | >2x higher aqueous stock concentration without organic solvents |
| Conditions | In vitro assay preparation at 25°C |
It allows laboratories to run high-throughput PDE inhibition assays without the confounding variable of organic solvent toxicity.
Because Euphylline achieves a 20-fold higher aqueous solubility than pure theophylline, it is the mandatory material choice for manufacturing concentrated intravenous solutions, oral syrups, and liquid drops where precipitation would pose a severe safety or dosing risk [1].
In the production of fast-acting oral tablets, Euphylline's alkaline microenvironmental pH and enhanced dissolution kinetics ensure rapid release of the active moiety in the gastrointestinal tract, outperforming the slower dissolution profile of anhydrous theophylline [2].
For laboratories conducting phosphodiesterase (PDE) inhibition profiling, Euphylline is procured as a reference standard because it allows for the preparation of high-concentration (>100 mM) stock solutions in 100% aqueous buffers, completely avoiding DMSO-induced cellular toxicity or enzyme denaturation [3].